Cas no 1804209-86-6 (5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid)
![5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1804209-86-6x500.png)
5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Carboxybenzo[d]oxazole-5-acetonitrile
- 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid
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- インチ: 1S/C10H6N2O3/c11-4-3-6-1-2-8-7(5-6)12-9(15-8)10(13)14/h1-2,5H,3H2,(H,13,14)
- InChIKey: OUTBHBULEGAGLB-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=NC2C=C(CC#N)C=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 309
- トポロジー分子極性表面積: 87.1
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081001723-500mg |
2-Carboxybenzo[d]oxazole-5-acetonitrile |
1804209-86-6 | 98% | 500mg |
$8,141.63 | 2022-04-02 | |
Alichem | A081001723-1g |
2-Carboxybenzo[d]oxazole-5-acetonitrile |
1804209-86-6 | 98% | 1g |
$12,216.98 | 2022-04-02 | |
Alichem | A081001723-250mg |
2-Carboxybenzo[d]oxazole-5-acetonitrile |
1804209-86-6 | 98% | 250mg |
$5,392.51 | 2022-04-02 |
5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acidに関する追加情報
Introduction to 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid (CAS No. 1804209-86-6)
5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804209-86-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzo[d]oxazole family, a structural motif known for its broad spectrum of biological activities. The presence of a cyano group and a carboxylic acid moiety in its molecular structure endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.
The molecular structure of 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid consists of a benzene ring fused with an oxygen-containing heterocycle, specifically an oxazole ring. The cyano group (-CN) attached to the methyl substituent at the 5-position of the benzo[d]oxazole core introduces electrophilic characteristics, while the carboxylic acid (-COOH) group at the 2-position provides acidic properties. These functional groups collectively contribute to the compound's reactivity and potential interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid has emerged as a promising candidate due to its structural features that mimic natural products and bioactive molecules. Studies have demonstrated its potential in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer activities. The benzo[d]oxazole scaffold is particularly noteworthy, as it is a privileged structure found in many bioactive natural products and synthetic drugs.
The cyano group in 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid plays a crucial role in its biological activity. The electron-withdrawing nature of the cyano group enhances the reactivity of the adjacent carbon atoms, facilitating nucleophilic substitution reactions. This property has been exploited in designing molecules that can undergo further functionalization to target specific biological pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, which are essential for binding to biological receptors and enzymes.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid with high accuracy. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases and transcription factors involved in cancer progression. These findings have laid the groundwork for designing derivatives of 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid that exhibit enhanced potency and selectivity.
The synthesis of 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions, while the carboxylic acid functionality can be obtained through oxidation or hydrolysis of ester precursors. Advances in synthetic methodologies have made it possible to produce this compound in high yields with minimal byproducts, ensuring its suitability for further pharmacological investigations.
In clinical research, 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid has been investigated for its potential therapeutic effects in several disease models. Preclinical studies have shown promising results in reducing inflammation and inhibiting tumor growth. The compound's ability to modulate key signaling pathways has made it an attractive candidate for further development into novel therapeutics. However, additional research is needed to fully elucidate its mechanism of action and assess its safety profile.
The benzo[d]oxazole scaffold is not only prevalent in pharmaceuticals but also finds applications in materials science and agrochemicals. The unique electronic properties of this heterocycle make it useful in designing organic semiconductors and light-emitting diodes (LEDs). Additionally, derivatives of benzo[d]oxazoles have shown efficacy as pesticides and herbicides due to their ability to disrupt metabolic pathways in pests.
Future directions in research on 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid include exploring its potential as a lead compound for drug development. By modifying its structure through combinatorial chemistry or library screening, researchers aim to identify analogs with improved pharmacokinetic properties and reduced toxicity. Furthermore, investigating the compound's interactions with biological targets at the molecular level will provide insights into its therapeutic potential.
The growing interest in natural product-inspired scaffolds underscores the importance of compounds like 5-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid in modern drug discovery. Their structural complexity and diverse biological activities make them valuable starting points for developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in pharmaceutical innovation.
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